molecular formula C8H8N2O4 B2376564 5-Nitro-2-(oxetan-3-yloxy)pyridine CAS No. 1349719-05-6

5-Nitro-2-(oxetan-3-yloxy)pyridine

Cat. No.: B2376564
CAS No.: 1349719-05-6
M. Wt: 196.162
InChI Key: NFGISEIUOFRCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(oxetan-3-yloxy)pyridine is a chemical compound with the molecular formula C8H8N2O4 and a molar mass of 196.16 g/mol . This compound is characterized by the presence of a nitro group at the 5-position and an oxetane ring attached to the 2-position of a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(oxetan-3-yloxy)pyridine typically involves the nitration of 2-(oxetan-3-yloxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(oxetan-3-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-(oxetan-3-yloxy)pyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(oxetan-3-yloxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The oxetane ring can also participate in covalent bonding with biological macromolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-(oxetan-3-yloxy)pyridine is unique due to its specific combination of a nitro group and an oxetane ring attached to a pyridine ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

5-nitro-2-(oxetan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-10(12)6-1-2-8(9-3-6)14-7-4-13-5-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGISEIUOFRCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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